molecular formula C6H3ClF3NO2S B14032725 4-(Difluoromethyl)-5-fluoropyridine-2-sulfonyl chloride

4-(Difluoromethyl)-5-fluoropyridine-2-sulfonyl chloride

Cat. No.: B14032725
M. Wt: 245.61 g/mol
InChI Key: DSSVUPWUYKXEGW-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-5-fluoropyridine-2-sulfonyl chloride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of difluoromethyl and fluoropyridine groups, which contribute to its unique chemical properties and reactivity. The sulfonyl chloride functional group further enhances its reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoromethylating agents such as ClCF2H, which reacts with the pyridine derivative under specific conditions to introduce the difluoromethyl group . The sulfonylation step can be achieved using sulfonyl chloride reagents under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-5-fluoropyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, copper

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various difluoromethylated compounds, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethyl)-5-fluoropyridine-2-sulfonyl chloride is unique due to the presence of both difluoromethyl and sulfonyl chloride groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications .

Properties

Molecular Formula

C6H3ClF3NO2S

Molecular Weight

245.61 g/mol

IUPAC Name

4-(difluoromethyl)-5-fluoropyridine-2-sulfonyl chloride

InChI

InChI=1S/C6H3ClF3NO2S/c7-14(12,13)5-1-3(6(9)10)4(8)2-11-5/h1-2,6H

InChI Key

DSSVUPWUYKXEGW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1S(=O)(=O)Cl)F)C(F)F

Origin of Product

United States

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